Triamterene
Overview
Description
Triamterene is a potassium-sparing diuretic commonly used in the treatment of edema and hypertension. It is often prescribed in combination with thiazide diuretics to enhance diuretic and potassium-sparing effects. This compound works by promoting the excretion of sodium ions and water while decreasing the excretion of potassium ions in the distal part of the nephron in the kidneys .
Mechanism of Action
Target of Action
Triamterene primarily targets the Epithelial Sodium Channels (ENaC) located on the lumen side of the kidney’s distal convoluted tubule and collecting tubule . These channels play a crucial role in sodium reabsorption and potassium secretion .
Mode of Action
This compound works by inhibiting the ENaC , which promotes the excretion of sodium ions and water while decreasing the potassium excretion in the distal part of the nephron in the kidneys . This inhibition prevents sodium uptake and potassium secretion, leading to increased sodium and decreased potassium in the urine .
Biochemical Pathways
This compound’s action on the ENaC affects the sodium-potassium balance in the body. By blocking ENaC, it disrupts the normal function of these channels, leading to decreased sodium reabsorption and potassium secretion . This action directly influences the electrolyte balance in the body, particularly impacting the regulation of blood pressure and fluid balance .
Pharmacokinetics
This compound is rapidly absorbed in the gastrointestinal tract, with an onset of action achieved within 2 to 4 hours after oral ingestion . Its duration of action is 12-16 hours . The bioavailability of this compound in normal subjects following oral administration has been reported to be 30-70%, with wide variation between individuals . It is metabolized by hydroxylation to para-hydroxythis compound .
Result of Action
The primary result of this compound’s action is its diuretic effect, which leads to increased excretion of sodium and water in the urine, thereby reducing fluid retention in the body . It is a potassium-sparing diuretic, meaning it helps prevent your body from losing too much potassium . It is used in the treatment of edema associated with various conditions and in the management of hypertension .
Action Environment
Environmental factors such as diet and other medications can influence the action, efficacy, and stability of this compound. For instance, this compound is a weak antagonist of folic acid, and may require supplementation . It is best avoided in patients with chronic kidney disease due to the possibility of hyperkalemia . Also, it should be used with caution in people with prediabetes or diabetes mellitus as there may be a change in glucose control .
Biochemical Analysis
Biochemical Properties
Triamterene works by promoting the excretion of sodium ions and water while decreasing the potassium excretion in the distal part of the nephron in the kidneys . It primarily works on the distal nephron in the kidneys; it acts from the late distal tubule to the collecting duct to inhibit Na+ reabsorption and decreasing K+ excretion .
Cellular Effects
This compound has a significant impact on cellular processes. It causes lysosomal rupture without affecting other cellular organelles and increases autophagy flux in HepG2 cells . Damaged lysosomes in this compound-treated cells are removed by an autophagy-mediated pathway .
Molecular Mechanism
This compound directly blocks the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule . Other diuretics cause a decrease in the sodium concentration of the forming urine due to the entry of sodium into the cell via the ENaC, and the concomitant exit of potassium from the principal cell into the forming urine. Blocking ENaC prevents this from happening .
Temporal Effects in Laboratory Settings
The pharmacokinetic profiles of this compound and its major metabolite, hydroxythis compound sulfuric acid ester, were studied in six normal male volunteers . After intravenous administration of I4C-triamterene, high concentration ratios between tissues and blood were found in most tissues except the brain, fat, and testes .
Dosage Effects in Animal Models
In animal models, a TGR5 agonist increases incretin secretion to reduce hyperglycemia . The effects of TGR5 blockade have not been studied extensively, with the exception of studies using TGR5 knockout mice . Therefore, the potential effect of this compound on TGR5 was investigated .
Metabolic Pathways
In humans, this compound is involved in the metabolic disorder called the this compound action pathway . This compound directly blocks the epithelial sodium channel (ENaC) on the lumen side of the kidney collecting tubule .
Transport and Distribution
After intravenous administration of I4C-triamterene, high concentration ratios between tissues and blood were found in most tissues except the brain, fat, and testes . The maximal concentration of the drug was in the kidneys, liver, heart, lungs, and skeletal muscle within the first 20 min .
Subcellular Localization
This compound was found to cause lysosomal rupture, indicating its localization in the lysosome . This disruption of lysosomal integrity leads to the induction of autophagic degradation of the lysosome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triamterene involves the preparation of 5-nitroso-2,4,6-triaminopyrimidine as an intermediate. This intermediate is then reacted with phenylacetonitrile in the presence of a base catalyst and an aprotic polar solvent. The reaction is carried out at a temperature range of 50-120°C for 3-10 hours. The crude product is then refined using an aprotic polar solvent to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but with optimized conditions to ensure high yield and purity. The use of suitable solvents and refining techniques helps in reducing production costs and minimizing environmental pollution. The refining solvents can be recovered and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Triamterene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form para-hydroxythis compound.
Reduction: Reduction reactions are less common for this compound.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
Oxidation: Para-hydroxythis compound is a major product of oxidation reactions.
Substitution: Various substituted derivatives of this compound can be formed depending on the reagents used
Scientific Research Applications
Triamterene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of diuretic mechanisms and ion channel blockers.
Biology: Investigated for its effects on cellular ion transport and homeostasis.
Medicine: Used in the treatment of conditions like hypertension, edema, and hyperaldosteronism. .
Industry: Employed in the formulation of combination diuretic medications to enhance therapeutic efficacy
Comparison with Similar Compounds
Similar Compounds
Amiloride: Another potassium-sparing diuretic that works by blocking the epithelial sodium channel.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Eplerenone: Similar to spironolactone but with a more selective action on aldosterone receptors.
Uniqueness of Triamterene
This compound is unique in its specific mechanism of action as a direct blocker of the epithelial sodium channel. Unlike spironolactone and eplerenone, which act on aldosterone receptors, this compound directly inhibits sodium reabsorption at the luminal surface of the renal tubule. This direct action makes it particularly effective in combination with other diuretics to prevent hypokalemia .
Properties
IUPAC Name |
6-phenylpteridine-2,4,7-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLWPVRPXGIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
Record name | TRIAMTERENE | |
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Record name | triamterene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Triamterene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021373 | |
Record name | Triamterene | |
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Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triamterene appears as odorless yellow powder or crystalline solid. Melting point 316 °C. Almost tasteless at first and with a slightly bitter aftertaste. Acidified solutions give a blue fluorescence. Used as a diuretic drug., Solid | |
Record name | TRIAMTERENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very slightly soluble in water (<0.1%), Slightly soluble in water (1 in 1000), In water, less than 0.1% at 50 °C, Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000), Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids, For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page. | |
Record name | TRIAMTERENE | |
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Mechanism of Action |
Triamterene inhibits the epithelial sodium channels (ENaC) located on the lumenal side in the late distal convoluted tubule and collecting tubule, which are transmembrane channels that normally promotes sodium uptake and potassium secretion. In the late distal tubule to the collecting duct, sodium ions are actively reabsorbed via ENaC on the lumnial membrane and are extruded out of the cell into the peritubular medium by a sodium-potassium exchange pump, the Na-K-ATPase, with water following passively. Triamterene exerts a diuretic effect on the distal renal tubule to inhibit the reabsorption of sodium ions in exchange for potassium and hydrogen ions and its natriuretic activity is limited by the amount of sodium reaching its site of action. Its action is antagonistic to that of adrenal mineralocorticoids, such as aldosterone, but it is not an inhibitor or antagonist of aldosterone. Triamterene maintains or increases the sodium excretionm, thereby increasing the excretion of water, and reduces the excess loss of potassium, hydrogen and chloride ions by inhibiting the distal tubular exchange mechanism. Due to its diuretic effect, triamterene rapidly and reversibly reduces the lumen-negative transepithelial potential difference by almost complete abolition of Na+ conductance without altering K+ conductance. This reduces the driving force for potassium movement into the tubular lumen and thus decreases potassium excretion. Triamterene is similar in action to [amiloride] but, unlike amiloride, increases the urinary excretion of magnesium. | |
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Color/Form |
Yellow plates from butanol, Crystals from dimethylformamide, Yellow crystalline powder | |
CAS No. |
396-01-0 | |
Record name | TRIAMTERENE | |
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Melting Point |
601 °F (NTP, 1992), 316 °C, MP: 327 °C (crystals from dimethylformamide) | |
Record name | TRIAMTERENE | |
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